2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and furan derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This process can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-HYDROXYPHENYL)METHYL]ACETAMIDE
- 2-(3,5-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25NO4/c1-17-11-18(2)13-22(12-17)28-16-23(25)24(15-21-5-4-10-27-21)14-19-6-8-20(26-3)9-7-19/h4-13H,14-16H2,1-3H3 |
InChI Key |
CXLUZKVJNRQGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3)C |
Origin of Product |
United States |
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